4-(Fluoromethyl)benzoic Acid

Overview

Description

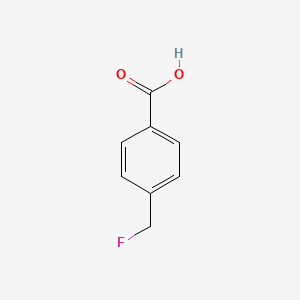

4-(Fluoromethyl)benzoic Acid is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid where a fluoromethyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzoic Acid can be achieved through several methods. One common approach involves the direct fluorination of 4-methylbenzoic acid using Selectfluor as a fluorine source. The reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure selective fluorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced fluorination techniques and large-scale reactors. The process often includes steps such as purification and crystallization to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The fluoromethyl group can be oxidized to form 4-(Fluoromethyl)benzaldehyde or this compound.

Reduction: The carboxylic acid group can be reduced to form 4-(Fluoromethyl)benzyl alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-(Fluoromethyl)benzaldehyde, this compound.

Reduction: 4-(Fluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Fluoromethyl)benzoic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)benzoic Acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

4-Methylbenzoic Acid: Lacks the fluorine atom, resulting in different chemical properties.

4-Chloromethylbenzoic Acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

4-Bromomethylbenzoic Acid:

Uniqueness: 4-(Fluoromethyl)benzoic Acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound valuable in various research and industrial applications .

Biological Activity

4-(Fluoromethyl)benzoic acid is a fluorinated aromatic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antifungal and anticancer properties, along with relevant research findings and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C8H8O2F, features a benzoic acid backbone with a fluoromethyl group at the para position. This structural modification can influence the compound's biological interactions and efficacy.

Antifungal Activity

The antifungal activity of this compound has been explored in various studies. A notable investigation assessed its efficacy against several fungal strains, comparing it to other derivatives.

In Vitro Antifungal Evaluation

Research indicates that this compound exhibits varying degrees of antifungal activity against different yeast and filamentous fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, as shown in Table 1.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Trichophyton mentagrophytes | 16 |

This table demonstrates that this compound is particularly effective against Trichophyton mentagrophytes, which is significant due to its role in dermatophytosis.

Anticancer Properties

Emerging studies have also highlighted the potential anticancer properties of this compound. Its mechanism of action appears to involve the modulation of various signaling pathways associated with cancer cell proliferation and survival.

Case Studies on Anticancer Activity

- Study on Breast Cancer Cells : A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The compound induced apoptosis through the activation of caspase pathways.

- Inhibition of Tumor Growth : Another investigation demonstrated that administration of this compound in vivo significantly reduced tumor size in xenograft models of colorectal cancer, suggesting its potential as a therapeutic agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of aldo-keto reductase (AKR), an enzyme involved in steroid metabolism. This inhibition can lead to decreased levels of testosterone in certain cancer models, providing a pathway for therapeutic intervention .

- Modulation of Signaling Pathways : The compound has been shown to affect pathways such as PI3K/Akt and NF-κB, which are crucial for cell survival and proliferation in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Fluoromethyl)benzoic acid in a laboratory setting?

- Methodological Answer : A common approach involves fluorination of 4-(bromomethyl)benzoic acid via nucleophilic substitution using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or acetonitrile. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize byproducts such as hydrolysis products. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy.

Q. How can researchers safely handle and store this compound to minimize exposure risks?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes .

- Storage : Store in airtight containers under inert gas (e.g., argon) in a cool, dry, and well-ventilated area. Avoid proximity to oxidizing agents or moisture to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR confirms methylfluorine substitution (δ ~4.8–5.2 ppm for -CHF). NMR provides specificity for fluorine environments.

- Infrared (IR) Spectroscopy : Identify carboxylic acid (-COOH) stretching (~2500–3300 cm) and C-F bonds (~1100 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) be optimized to resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain high-quality crystals.

- Data Collection : Employ synchrotron radiation or low-temperature (100 K) data collection to enhance resolution.

- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for fluorine atoms. For twinned crystals, apply twin-law matrices in refinement software (e.g., WinGX or OLEX2) .

Q. What computational approaches (e.g., DFT, Hirshfeld analysis) are suitable for analyzing the electronic properties and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (FMOs) to predict reactivity and electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, C-H···F contacts) from crystallographic data. Use CrystalExplorer to generate 2D fingerprint plots .

Q. How should researchers address discrepancies between experimental data (e.g., NMR chemical shifts) and theoretical predictions for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Source Identification : Check for impurities (e.g., residual solvents) via HRMS or elemental analysis.

- Computational Adjustments : Include solvent effects (e.g., PCM model) and relativistic corrections in DFT calculations to improve agreement with NMR shifts.

- Statistical Validation : Use linear regression to correlate experimental vs. calculated shifts and quantify systematic errors .

Q. Data Contradiction Analysis

- Example : If X-ray diffraction reveals unexpected bond lengths in the fluoromethyl group, cross-validate with neutron diffraction (for H/D positions) or solid-state NMR to resolve discrepancies. Revisit synthesis protocols to rule out polymorphism .

Q. Key Software Tools

Properties

IUPAC Name |

4-(fluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADXJCSDQCVCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553762 | |

| Record name | 4-(Fluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118507-45-2 | |

| Record name | 4-(Fluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Fluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.